

# Mebutamate: A Technical Overview of its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mebutamate

Cat. No.: B1676126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Mebutamate** is a carbamate derivative with anxiolytic, sedative, and antihypertensive properties.<sup>[1][2]</sup> First described in a 1959 patent, it has been marketed under trade names such as Capla and Dormate.<sup>[2]</sup> This document provides a detailed examination of its chemical structure, physicochemical properties, and pharmacological profile, intended to serve as a comprehensive resource for professionals in the field of drug research and development.

## Chemical Identity and Structure

**Mebutamate**, chemically known as [2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate, is a dicarbamate ester.<sup>[3]</sup> The molecule possesses a stereocenter at the C3 position of the pentyl backbone, leading to (R)- and (S)-enantiomers.<sup>[4][5]</sup> The racemic mixture is typically used.<sup>[6]</sup>

The fundamental structure consists of a 2,3-dimethylpentane core, substituted at the 2-position with two carbamoyloxymethyl groups. This biscarbamate structure is shared by other pharmacologically active compounds, including meprobamate and carisoprodol.<sup>[1][7]</sup>

Identifier	Value
IUPAC Name	[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate[3]
SMILES	<chem>CCC(C)C(C)(COC(=O)N)COC(=O)N</chem> [1][3]
InChI	InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)[1][3]
InChIKey	LEROTMJVBFSIMP-UHFFFAOYSA-N[1][3]
CAS Number	64-55-1[3]
Molecular Formula	C10H20N2O4[1][3]

## Physicochemical Properties

**Mebutamate** is a white powder with a characteristic odor and a bitter taste.[8] Its physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Weight	232.28 g/mol	[3]
Melting Point	77-79 °C	[3]
Solubility	1000 mg/L in water	[3]

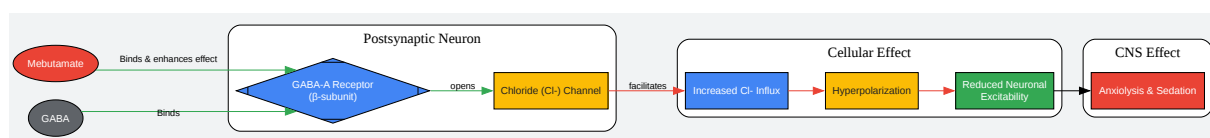
## Pharmacological Profile

**Mebutamate** is classified as a sedative and anxiolytic with antihypertensive effects.[1][9] Its pharmacological activity is comparable to that of barbiturates, though it is approximately one-third as potent as secobarbital in its sedative effects.[1][9] Common side effects include dizziness and headaches.[1][9]

## Mechanism of Action

The primary mechanism of action for **mebutamate**, like other carbamates, involves the modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][10][11] It acts as a positive allosteric modulator at the  $\beta$ -subunit of the GABA-A receptor, a binding site similar to that of barbiturates.[1] This is in contrast to benzodiazepines, which bind to the  $\alpha$ -subunit.[1]

Enhancement of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[10][11] This inhibitory effect in the central nervous system, particularly in the limbic system, thalamus, and hypothalamus, is responsible for its anxiolytic and sedative properties.[8][10][12] The muscle relaxant properties observed with related compounds like meprobamate are attributed to the depression of polysynaptic reflexes in the spinal cord.[10][11]



[Click to download full resolution via product page](#)

Mechanism of **Mebutamate** at the GABA-A Receptor.

## Pharmacokinetics

Detailed pharmacokinetic studies specifically for **mebutamate** are not readily available in the provided search results. However, the pharmacokinetics of the structurally similar drug, meprobamate, can offer some insights. Meprobamate is well-absorbed orally, reaching peak plasma concentrations within 1-3 hours.[10][12] It is metabolized in the liver and its metabolites are excreted in the urine.[13] The half-life of meprobamate ranges from 6 to 17 hours.[10][13]

## Experimental Protocols

Specific experimental protocols for the characterization of **mebutamate** were not found in the search results. However, standard methodologies for the analysis of similar small molecule

drugs are applicable.

## Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample of **mebutamate** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

## Solubility Assessment

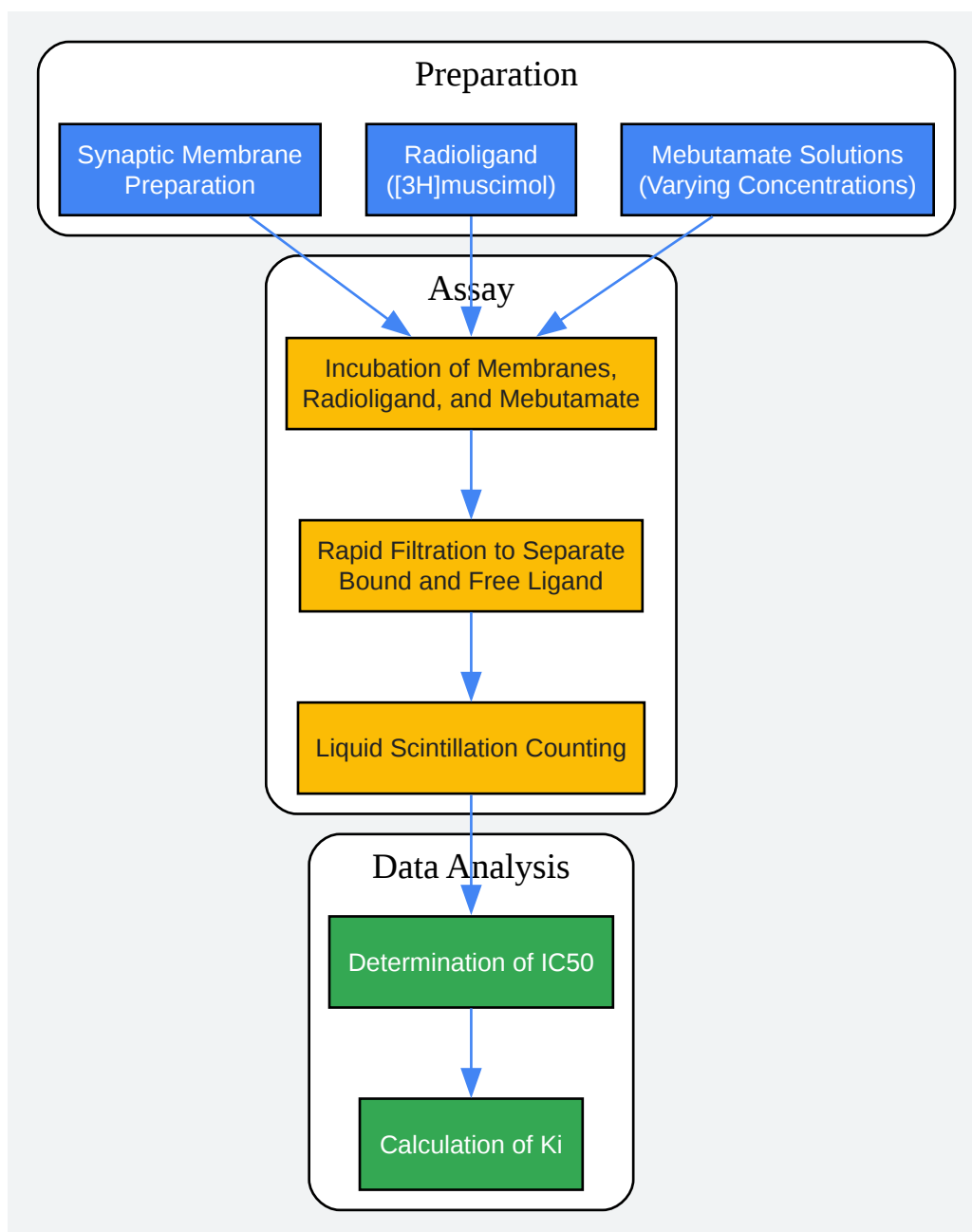
The equilibrium solubility of **mebutamate** in water can be determined by adding an excess amount of the compound to a known volume of water. The suspension is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of **mebutamate** in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

## GABA-A Receptor Binding Assay

A radioligand binding assay can be employed to determine the affinity of **mebutamate** for the GABA-A receptor.

Methodology:

- **Membrane Preparation:** Synaptic membranes are prepared from rodent brain tissue (e.g., cortex or cerebellum).
- **Incubation:** The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of **mebutamate**.
- **Separation:** Bound and free radioligand are separated by rapid filtration.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
- **Data Analysis:** The concentration of **mebutamate** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. This value can be used to calculate the binding affinity (K<sub>i</sub>).



[Click to download full resolution via product page](#)

Workflow for a GABA-A Receptor Binding Assay.

## Conclusion

**Mebutamate** is a carbamate derivative with a well-defined chemical structure and established sedative, anxiolytic, and antihypertensive properties. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is shared with other drugs in its class. While specific, detailed experimental protocols for **mebutamate** are not extensively published,

standard pharmaceutical characterization techniques can be readily applied to further investigate its properties. This guide provides a foundational understanding for researchers and professionals involved in the development and study of neuropharmacological agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mebutamate - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Mebutamate | C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> | CID 6151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Meprobamate - Wikipedia [en.wikipedia.org]
- 8. Meprobamate: Package Insert / Prescribing Information [drugs.com]
- 9. Mebutamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 11. What is Meprobamate used for? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. meprobamate [glowm.com]
- To cite this document: BenchChem. [Mebutamate: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676126#mebutamate-chemical-structure-and-properties]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)